molecular formula C13H16N2O3 B2684593 Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate CAS No. 2413897-91-1

Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2684593
CAS No.: 2413897-91-1
M. Wt: 248.282
InChI Key: XDUIHRCQANQIKZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound features a tert-butyl ester group, an azetidine ring, and an oxazole ring with an ethynyl substituent, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe azetidine ring is then formed, and finally, the tert-butyl ester group is added .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the oxazole ring can yield amines or alcohols .

Scientific Research Applications

Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxoazetidine-1-carboxylate: Similar structure but lacks the ethynyl and oxazole groups.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of an azetidine ring.

    Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Features a bicyclic structure with different functional groups.

Uniqueness

Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring, an oxazole ring with an ethynyl substituent, and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-5-10-11(17-8-14-10)9-6-15(7-9)12(16)18-13(2,3)4/h1,8-9H,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUIHRCQANQIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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